

MI 14 and its interaction with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MI 14	
Cat. No.:	B609016	Get Quote

An In-depth Technical Guide on 14-3-3 Protein Interactions

Disclaimer: The user query specified "MI 14." Initial research did not yield a specific protein or molecule with this designation that is widely recognized in the context of protein-protein interactions. The search results, however, frequently pointed to the 14-3-3 protein family, a well-established and extensively researched group of proteins central to numerous signaling pathways. Given the technical nature of the request for a whitepaper on protein interactions, this guide will focus on the 14-3-3 protein family, assuming "MI 14" was a typographical error.

Introduction

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules found in all eukaryotic organisms.[1] They are critical scaffolding proteins that modulate the activity of a vast array of binding partners, thereby influencing a multitude of cellular processes. These processes include signal transduction, cell cycle control, apoptosis, and protein trafficking.[2] In humans, there are seven distinct 14-3-3 isoforms (β , γ , ϵ , ζ , η , σ , and τ), each encoded by a separate gene. These isoforms can form both homodimers and heterodimers, which is a key feature of their function.[2]

The primary mechanism of 14-3-3 protein interaction is through the recognition and binding of phosphorylated serine or threonine residues within specific sequence motifs on their target proteins.[3] However, they are also known to interact with unphosphorylated ligands.[3] Through these interactions, 14-3-3 proteins can alter the conformation of their binding partners, facilitate the assembly of multi-protein complexes, and control the subcellular localization of their targets.[4] Given their central role in cellular signaling, dysregulation of 14-3-3 protein

interactions is implicated in a range of diseases, including cancer and neurodegenerative disorders.[4]

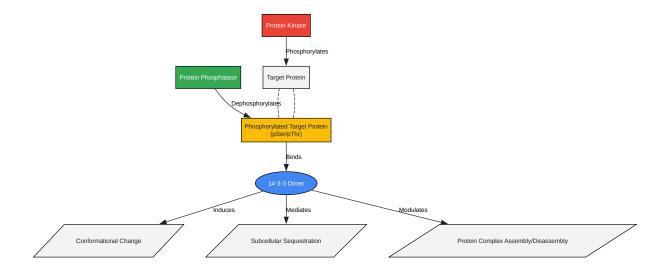
Quantitative Data on 14-3-3 Protein Interactions

The binding affinities of 14-3-3 proteins for their partners and the efficacy of molecules that modulate these interactions are crucial for understanding their biological function and for therapeutic development. The following tables summarize key quantitative data from various studies.

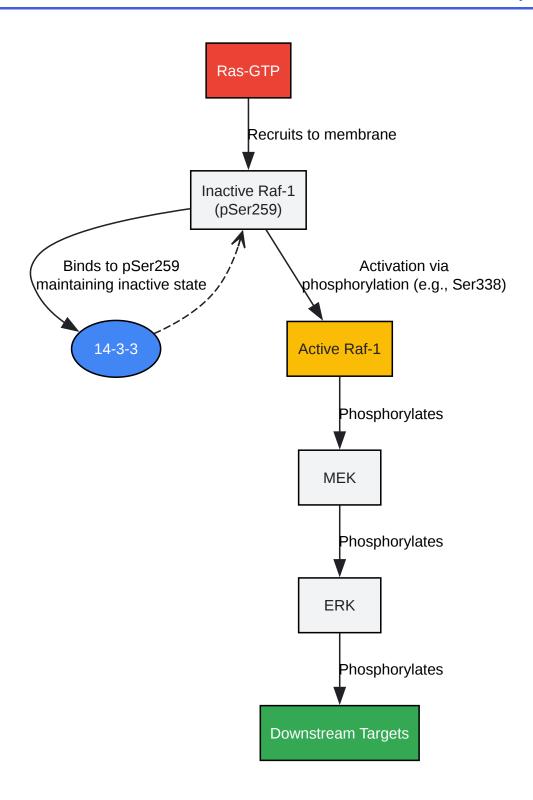
Table 1: Binding Affinities (Kd) of 14-3-3 Proteins with Target Peptides

14-3-3 Isoform	Target Protein/Peptide	Kd (μM)	Method
14-3-3ε	pT(502-510)	0.0452	Not Specified
14-3-3ε	[Pmb 507]pT(502- 510)	0.002 - 0.25	Surface Plasmon Resonance
14-3-3ε	[sThr 507]pT(502- 510)	4 - 500	Surface Plasmon Resonance
14-3-3ζ	Synaptopodin fragment	1.38	Surface Plasmon Resonance[5]
14-3-3γ	FOXO3 pS413	1.6 ± 0.1	Fluorescence Anisotropy[6][7]
14-3-3γ	Tau pT245	8.6 ± 0.8	Fluorescence Anisotropy[6][7]
14-3-3γ	BAD pS134	15.9 ± 1.9	Fluorescence Anisotropy[6][7]
14-3-3η	hDMX335-373 pSer342/pSer367	0.0303 ± 0.0064 (Kd1), 10.67 ± 1.2 (Kd2)	Not Specified[8]
14-3-3η	hDM2160-192 pSer166/pSer186	0.0496 ± 0.0121 (Kd1), 17.5 ± 2.5 (Kd2)	Not Specified[8]
14-3-3σ	ERα	0.17 ± 0.02	Fluorescence Polarization[9]
14-3-3σ	p53	8.1 ± 1.2	Fluorescence Polarization[9]

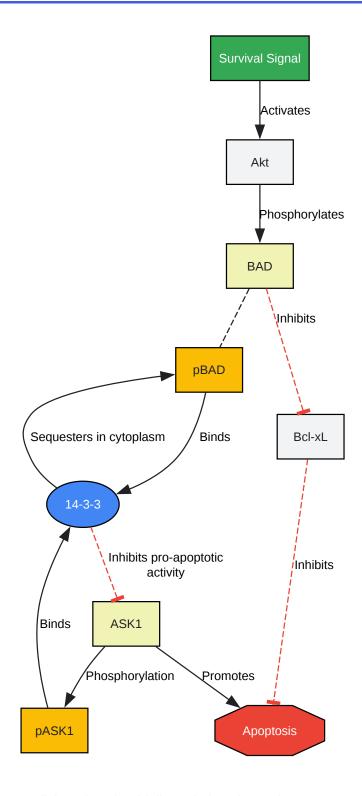
Table 2: IC50 and EC50 Values of 14-3-3 Interaction Modulators



Modulator	14-3-3 Isoform(s)	Target Interaction	IC50/EC50 (μM)	Assay
F1	14-3-3ζ	PRAS40	9.3	ELISA[10]
F1	14-3-3γ	PRAS40	16.4	ELISA[10]
F1	All seven isoforms	Exoenzyme S	6 - 19	Functional Assay[10]
Fusicoccin A	14-3-3σ	GplΒα	4.2 ± 1.1	Not Specified[11]
Fusicoccin A	14-3-3ε	GplΒα	78 ± 1.1	Not Specified[11]


Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of 14-3-3 proteins in key cellular signaling pathways.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. abeomics.com [abeomics.com]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Identifying 14-3-3 interactome binding sites with deep learning Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00132C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.uoc.edu [openaccess.uoc.edu]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [MI 14 and its interaction with proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609016#mi-14-and-its-interaction-with-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com